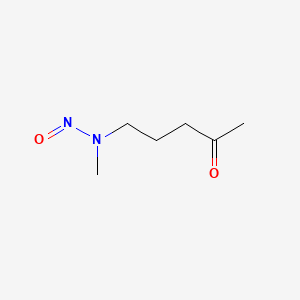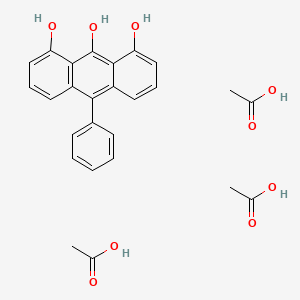
Acetic acid;10-phenylanthracene-1,8,9-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;10-phenylanthracene-1,8,9-triol is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is known for its interesting photophysical, photochemical, and biological properties .
Méthodes De Préparation
The synthesis of acetic acid;10-phenylanthracene-1,8,9-triol can be achieved through various methods. One common approach involves the Friedel–Crafts reaction, which is a type of electrophilic aromatic substitution. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride as the acylating agent . Another method involves the use of metal-catalyzed reactions with alkynes, which can provide high yields and selectivity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Acetic acid;10-phenylanthracene-1,8,9-triol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Acetic acid;10-phenylanthracene-1,8,9-triol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other anthracene derivatives, which are important in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . In biology, anthracene derivatives have been studied for their antimicrobial and anti-inflammatory properties . In medicine, these compounds are being investigated for their potential use in photodynamic therapy for cancer treatment . In industry, they are used in the production of dyes, pigments, and other organic materials .
Mécanisme D'action
The mechanism of action of acetic acid;10-phenylanthracene-1,8,9-triol involves its interaction with molecular targets and pathways within cells. The compound’s photophysical properties allow it to absorb light and transfer energy to other molecules, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death. This mechanism is particularly relevant in photodynamic therapy, where the compound is activated by light to selectively kill cancer cells .
Comparaison Avec Des Composés Similaires
Acetic acid;10-phenylanthracene-1,8,9-triol can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 2,6-dibromo-9,10-dicyanoanthracene. While all these compounds share a similar anthracene core structure, they differ in their substituents and, consequently, their properties. For example, 9,10-diphenylanthracene is known for its high fluorescence quantum yield, making it useful in OLED applications . On the other hand, 2,6-dibromo-9,10-dicyanoanthracene has been studied for its potential use in organic semiconductors . The unique combination of acetic acid and phenyl groups in this compound gives it distinct properties that make it valuable for specific applications .
Propriétés
Numéro CAS |
111991-44-7 |
|---|---|
Formule moléculaire |
C26H26O9 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
acetic acid;10-phenylanthracene-1,8,9-triol |
InChI |
InChI=1S/C20H14O3.3C2H4O2/c21-15-10-4-8-13-17(12-6-2-1-3-7-12)14-9-5-11-16(22)19(14)20(23)18(13)15;3*1-2(3)4/h1-11,21-23H;3*1H3,(H,3,4) |
Clé InChI |
OKWXYTVFFIFRGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C=CC=C4O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
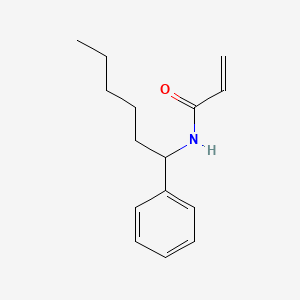
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
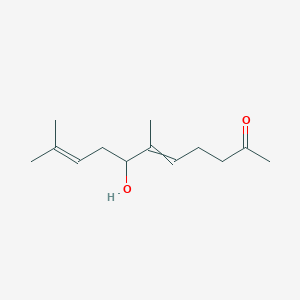
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)
![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
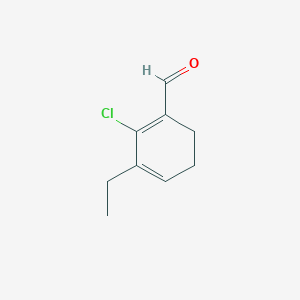
![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)
![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
